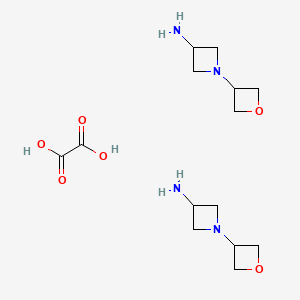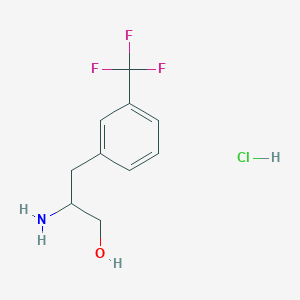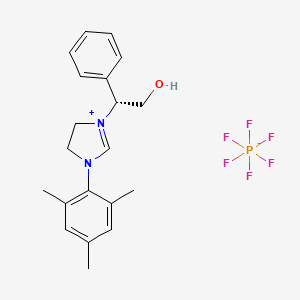
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-methoxy-4-methylphenyl)ethanol The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetaldehyde or 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetic acid.
Reduction: Formation of 1-(3-methoxy-4-methylphenyl)ethanol.
Substitution: Formation of 2,2-Dihydroxy-1-(3-methoxy-4-methylphenyl)ethanol or 2,2-Diamino-1-(3-methoxy-4-methylphenyl)ethanol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-ethylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)propanol
Uniqueness
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine atoms, a methoxy group, and a methyl group provides distinct properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C10H12Cl2O2 |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-methoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
Clé InChI |
RGVOICYZLOAZDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
